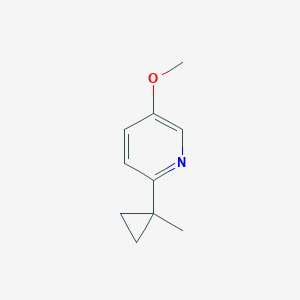

5-Methoxy-2-(1-methylcyclopropyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-methoxy-2-(1-methylcyclopropyl)pyridine |

InChI |

InChI=1S/C10H13NO/c1-10(5-6-10)9-4-3-8(12-2)7-11-9/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

NZDUCNGUFRRPOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=NC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Methoxy 2 1 Methylcyclopropyl Pyridine and Analogous Structures

Construction and Functionalization of the Pyridine (B92270) Core

The synthesis of the 5-methoxypyridine core requires precise control over substituent placement. Methodologies focus on the regioselective introduction of the methoxy (B1213986) group and the subsequent formation of a carbon-carbon bond at the C2 position to introduce the cyclopropyl (B3062369) fragment.

Regioselective Introduction of Methoxy Substituents on Pyridine Rings

The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, primarily at the C2, C4, and C6 positions. stackexchange.com Introducing a substituent at the C5 (meta) position, such as a methoxy group, often requires strategies that circumvent this natural reactivity.

One common approach involves starting with a pre-functionalized pyridine ring. For instance, a pyridine derivative with a leaving group at the C2 position and a hydroxyl group at the C5 position can be used. The hydroxyl group can be converted to the desired methoxy ether through Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Alternatively, nucleophilic aromatic substitution can be employed on a di-substituted pyridine. The synthesis of 3-methoxypyridine derivatives has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This highlights a strategy where existing substituents direct the position of the incoming nucleophile. Another method involves the reaction of 3-hydroxy-6-methylpyridine with potassium hydroxide in methanol and dimethyl sulfoxide to yield 5-methoxy-2-methylpyridine, demonstrating the methylation of a pyridinol precursor. prepchem.com

The regioselectivity of such reactions can be influenced by the electronic properties of existing substituents on the ring. nih.gov For example, electron-withdrawing groups can alter the electron density distribution and affect the preferred site of nucleophilic attack. nih.gov

Formation of Carbon-Carbon Bonds at the Pyridine C2 Position

The C2 position of the pyridine ring is electronically activated towards nucleophilic attack, especially when the nitrogen atom is quaternized or oxidized to an N-oxide. stackexchange.com This reactivity is exploited in several C-C bond-forming reactions.

Addition of Organometallics to Pyridine N-Oxides: A classic strategy involves the activation of the pyridine ring by forming the corresponding N-oxide. This modification enhances the electrophilicity of the C2 and C4 positions, allowing for the addition of nucleophilic organometallic reagents such as Grignard reagents or organolithiums. Subsequent rearomatization, often through treatment with a reagent like acetic anhydride, yields the 2-substituted pyridine. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C bonds. A 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine) can be coupled with a variety of organometallic partners. The Negishi cross-coupling, for example, utilizes organozinc reagents with a palladium catalyst to form 2-aryl-substituted pyridines. organic-chemistry.org Similarly, the Suzuki cross-coupling reaction, which employs organoboron reagents, is a powerful tool for this transformation. organic-chemistry.org These methods are valued for their high functional group tolerance and generally good yields.

Direct C-H Functionalization: More advanced methods involve the direct C-H activation of the pyridine ring at the C2 position. Ruthenium-catalyzed direct ortho-arylation of imidazo[1,5-a]azines demonstrates the potential for such regioselective functionalization on related nitrogen heterocycles. researchgate.net While more complex, these approaches offer improved atom economy by avoiding the pre-installation of a leaving group.

Below is a table summarizing key strategies for C-C bond formation at the pyridine C2 position.

Table 1: Methodologies for C-C Bond Formation at the Pyridine C2 Position| Method | Pyridine Substrate | Coupling Partner | Key Reagents/Catalysts | Citation |

|---|---|---|---|---|

| Addition to N-Oxide | Pyridine N-Oxide | Grignard Reagent (R-MgX) | 1. R-MgX2. Acetic Anhydride | organic-chemistry.org |

| Negishi Coupling | 2-Halopyridine | Organozinc (R-ZnX) | Pd2(dba)3, X-Phos | organic-chemistry.org |

| Suzuki Coupling | 2-Halopyridine | Organoboron (R-B(OH)2) | Pd Catalyst, Base | organic-chemistry.org |

| B-alkyl Suzuki Coupling | 2-Pyridyl Ammonium Salt | Organoborane | Pd-NHC Catalyst | organic-chemistry.org |

Approaches for Directly Introducing Cyclopropyl Substituents onto Pyridine Scaffolds

Combining the principles of C-C bond formation with a cyclopropyl-containing reagent allows for the direct installation of the desired substituent. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose.

The reaction of a 2-halopyridine, such as 2-bromopyridine, with cyclopropylboronic acid or its derivatives (e.g., potassium cyclopropyltrifluoroborate) in the presence of a palladium catalyst and a base is a highly effective method. nih.gov This approach has been successfully applied to the synthesis of various cyclopropyl-substituted heterocycles, including thiophenes, demonstrating its broad utility. nih.gov The choice of catalyst, ligand, and base can be optimized to achieve high yields. For instance, systems using palladium(II) acetate with ligands like SPhos or cataCXium A have proven effective. nih.gov

Synthesis of the 1-Methylcyclopropyl Building Block

The 1-methylcyclopropyl group can be synthesized as a standalone building block before its attachment to the pyridine core. This involves the formation of the cyclopropane (B1198618) ring, often from an alkene precursor.

Cyclopropanation Reactions for Methylcyclopropane Formation

Cyclopropanation refers to any chemical process that generates a cyclopropane ring. wikipedia.org Due to the high ring strain of cyclopropanes, their synthesis often requires highly reactive species like carbenes or carbenoids. wikipedia.orglibretexts.org

Simmons-Smith Reaction: This is a widely used method for converting alkenes into cyclopropanes stereospecifically. nih.gov The active reagent, an organozinc carbenoid (iodomethylzinc iodide), is typically generated in situ from diiodomethane and a zinc-copper couple. wikipedia.orgnih.gov To form a 1-methylcyclopropyl group, an appropriately substituted alkene, such as 2-methylpropene, would be the required starting material. Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (Et₂Zn) and diiodomethane, are also common. nih.gov

Reactions with Diazo Compounds: Diazo compounds, such as diazomethane or its derivatives, can react with alkenes to produce cyclopropanes. wikipedia.org These reactions are often catalyzed by transition metals like copper, rhodium, or palladium, which form a metal carbene intermediate. The choice of catalyst can influence the stereoselectivity of the reaction.

Kulinkovich Reaction: This reaction forms cyclopropanols from esters using Grignard reagents in the presence of a titanium alkoxide catalyst. wikipedia.org The resulting 1-methylcyclopropanol can then serve as a versatile intermediate for further functionalization. researchgate.net

The table below compares common cyclopropanation reactions.

Table 2: Comparison of Cyclopropanation Reactions| Reaction | Key Reagents | Alkene/Substrate | Product Type | Key Features | Citation |

|---|---|---|---|---|---|

| Simmons-Smith | CH₂I₂, Zn-Cu couple | Alkene | Cyclopropane | Stereospecific, works well with directing groups (e.g., allylic alcohols) | wikipedia.orgnih.gov |

| Catalytic Carbene Addition | Diazo compound, Metal catalyst (Cu, Rh) | Alkene | Cyclopropane | Catalyst choice influences selectivity | wikipedia.org |

| Kulinkovich Reaction | Ester, Grignard reagent, Ti(O-iPr)₄ | Ester | Cyclopropanol | Forms a functionalized cyclopropane precursor | wikipedia.org |

Derivatization of Cyclopropyl Precursors for Methylation

An alternative strategy involves creating a functionalized cyclopropane ring first, followed by the introduction of the methyl group. This approach allows for greater flexibility in the synthesis.

A common precursor is a cyclopropanol or a cyclopropanecarboxylic acid derivative. For example, 1-substituted cyclopropanols can be synthesized in high yields via the titanium(IV) isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide. researchgate.net This cyclopropanol can then be subjected to a variety of transformations. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a methyl nucleophile, such as a methyl Grignard reagent or an organocuprate (Gilman reagent).

Another route involves the conversion of a cyclopropyl building block bearing a boronic acid or boronate ester group. These functional handles are exceptionally versatile, primarily for use in Suzuki-Miyaura cross-coupling reactions, but they also open pathways for other transformations. nih.gov For instance, a cyclopropylboronate could potentially be converted to a cyclopropylamine or cyclopropanol, which could then be methylated. nih.gov

Convergent Synthesis of the 5-Methoxy-2-(1-methylcyclopropyl)pyridine Scaffold

Convergent synthesis strategies offer an efficient approach to complex molecules like this compound by preparing key fragments separately before their final assembly. This methodology is advantageous for optimizing yields and allowing for modular variations to generate analogous structures. For the target scaffold, a convergent approach typically involves the coupling of a pre-functionalized pyridine ring with a suitable cyclopropyl-containing fragment.

The formation of the C-C bond between the pyridine C2 position and the cyclopropyl group is a critical step. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing such bonds. nih.gov Reactions like the Suzuki-Miyaura and Negishi couplings are particularly prominent. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid or its corresponding ester derivative. For the synthesis of the target compound, this could involve the reaction of 2-halo-5-methoxypyridine with 1-methylcyclopropylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have shown high efficacy in coupling sterically demanding partners. nih.govsigmaaldrich.com

A general representation of this approach is shown below:

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| 2-Bromo-5-methoxypyridine | 1-Methylcyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | This compound |

| 2-Chloro-5-methoxypyridine | Potassium (1-methylcyclopropyl)trifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | This compound |

This table represents plausible reaction conditions based on established Suzuki-Miyaura cross-coupling methodologies for similar substrates. nih.gov

Negishi Coupling: The Negishi coupling provides an alternative route, utilizing an organozinc reagent. A 2-pyridyl organozinc reagent can be coupled with a 1-halo-1-methylcyclopropane, or more commonly, a cyclopropylzinc reagent can be coupled with a 2-halopyridine. The generation of cyclopropylzinc reagents can be achieved from the corresponding cyclopropyl halides. This method is known for its high functional group tolerance and mild reaction conditions. organic-chemistry.orgnih.gov

| Reactant A | Reactant B | Catalyst System | Solvent | Product |

| 2-Bromo-5-methoxypyridine | (1-Methylcyclopropyl)zinc chloride | Pd₂(dba)₃ / XPhos | THF | This compound |

| 5-Methoxy-2-(tributylstannyl)pyridine | 1-Bromo-1-methylcyclopropane | Pd(PPh₃)₄ | Toluene | This compound |

This table illustrates potential Negishi and Stille coupling strategies for the synthesis of the target scaffold. organic-chemistry.orgnih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthesis, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. nih.govcancer.gov In the context of this compound, LSF could be employed to introduce the methoxy group onto a pre-formed 2-(1-methylcyclopropyl)pyridine scaffold.

One notable LSF method involves the C-H fluorination of pyridines at the position alpha to the nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the installed fluoride. acs.orgberkeley.edu This two-step sequence allows for the introduction of a wide array of functionalities, including methoxy groups, under mild conditions.

The process can be summarized as follows:

C-H Fluorination: A 2-(1-methylcyclopropyl)pyridine derivative is treated with a fluorinating agent, such as AgF₂, to selectively install a fluorine atom at the C6 position (if C5 is unsubstituted) or other activated positions.

Nucleophilic Aromatic Substitution (SNAr): The resulting 2-fluoro- or 6-fluoropyridine intermediate is then reacted with sodium methoxide to displace the fluoride and install the desired methoxy group.

Another approach involves directed metalation, where a directing group on the pyridine ring guides a strong base (like an organolithium or sodium amide base) to deprotonate a specific C-H bond. nih.gov The resulting organometallic intermediate can then be trapped with an electrophile. While less direct for installing a methoxy group, this strategy is highly effective for introducing other functionalities that could later be converted to a methoxy group.

| LSF Strategy | Key Reagents | Intermediate | Functionalization Step |

| C-H Fluorination / SNAr | 1. AgF₂ 2. NaOMe | 5-Fluoro-2-(1-methylcyclopropyl)pyridine | Nucleophilic substitution of fluoride by methoxide |

| Directed Ortho Metalation | 1. TMP-ZnCl₂·LiCl 2. Electrophile (e.g., I₂) | 5-Iodo-2-(1-methylcyclopropyl)pyridine | Subsequent coupling or conversion to methoxy group |

This table outlines key late-stage functionalization strategies applicable to pyridine scaffolds. acs.orgnih.gov

Considerations for Diastereoselective and Enantioselective Synthesis of Cyclopropyl-Containing Pyridines

When the cyclopropyl ring or the pyridine scaffold contains additional stereocenters, controlling the stereochemical outcome of the synthesis becomes paramount. The synthesis of specific diastereomers or enantiomers of cyclopropyl-containing pyridines requires stereocontrolled methods for the construction of the cyclopropane ring itself or the resolution of racemic intermediates.

Diastereoselective Synthesis: Diastereoselectivity can be achieved when a pre-existing stereocenter in one of the coupling partners influences the formation of a new stereocenter. For instance, in a cyclopropanation reaction of an alkene attached to a chiral pyridine auxiliary, the facial selectivity of the carbene addition can be biased to favor one diastereomer. nih.gov Methods for the diastereoselective synthesis of polysubstituted cyclopropanes often rely on transformations of intermediates like cyclopropyl boronates, which can be constructed with high stereocontrol. nih.gov

Enantioselective Synthesis: The enantioselective synthesis of chiral cyclopropyl-containing molecules can be approached through several catalytic asymmetric methods.

Asymmetric Cyclopropanation: This involves the reaction of an alkene with a diazo compound or another carbene precursor in the presence of a chiral transition metal catalyst (e.g., based on cobalt, rhodium, or copper) or an organocatalyst. researchgate.netacs.org For the target molecule, this would involve an asymmetric synthesis of a chiral 1-methylcyclopropyl precursor.

Catalytic Asymmetric C-H Functionalization: Directing groups on a prochiral starting material can be used to achieve enantioselective C-H activation and subsequent bond formation, potentially setting the stereochemistry of a substituent on the cyclopropyl ring or an adjacent position.

Kinetic Resolution: A racemic mixture of a cyclopropyl-containing intermediate can be resolved by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer faster than the other.

| Stereoselective Approach | General Method | Catalyst/Reagent Example | Outcome |

| Diastereoselective Synthesis | Substrate-controlled cyclopropanation | Alkene with chiral auxiliary + Simmons-Smith reagent | Diastereomerically enriched cyclopropane |

| Enantioselective Synthesis | Catalytic asymmetric cyclopropanation | Styrene + Ethyl diazoacetate + Chiral Rh(II) catalyst | Enantiomerically enriched cyclopropyl ester |

| Enantioselective Synthesis | Organocatalytic Michael/alkylation cascade | 4-Arylidenepyrazol-5-one + Diethyl 2-bromomalonate + (DHQ)₂AQN | Enantiomerically enriched spirocyclopropane researchgate.net |

This table provides examples of strategies for achieving stereocontrol in the synthesis of cyclopropane-containing molecules.

Chemical Reactivity and Transformative Chemistry of 5 Methoxy 2 1 Methylcyclopropyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 5-Methoxy-2-(1-methylcyclopropyl)pyridine is dictated by the inherent electron-deficient nature of the heterocycle, which is further modulated by its two substituents: a methoxy (B1213986) group and a 1-methylcyclopropyl group.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on Pyridine

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). vanderbilt.edu Electrophilic attack on an unsubstituted pyridine ring typically occurs at the C-3 and C-5 positions, as attack at the C-2, C-4, or C-6 positions leads to a highly unstable resonance intermediate where the positive charge resides on the electronegative nitrogen. vanderbilt.edu

However, the substituents on this compound significantly alter this pattern. The C-5 methoxy group is a strong activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the positions ortho and para to itself (C-4 and C-6). youtube.comlibretexts.org Conversely, the C-2 (1-methylcyclopropyl) group, as an alkyl substituent, is a weak activator that directs to the ortho and para positions (C-3 and C-5). The combined influence of these groups suggests that electrophilic substitution will be directed primarily to the C-4 and C-6 positions, which are activated by the potent methoxy group. youtube.com

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy | C-5 | Activating (Resonance) | Ortho, Para (to C-4, C-6) |

| 1-Methylcyclopropyl | C-2 | Activating (Inductive) | Ortho, Para (to C-3, C-5) |

| Pyridine Nitrogen | N-1 | Deactivating (Inductive) | Meta (to C-3, C-5) |

This interactive table summarizes the directing effects of substituents on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. youtube.com This is because the anionic intermediate (a Meisenheimer complex) formed during the reaction is stabilized by delocalization of the negative charge onto the ring nitrogen. nih.gov For a successful SNAr reaction, a good leaving group (such as a halide) must be present at the position of attack. youtube.com

The title compound, this compound, does not possess a suitable leaving group on the pyridine ring and would therefore be unreactive towards direct SNAr. However, should the molecule be modified to include a leaving group at the C-4 or C-6 position, it would become a viable substrate for nucleophilic substitution. Recent studies have also shown that methoxy groups on pyridine rings can be displaced by amine nucleophiles under specific conditions, such as using sodium hydride with a lithium iodide additive, in what is proposed to be a concerted nucleophilic aromatic substitution (cSNAr) pathway. nih.govntu.edu.sg

Oxidation and Reduction Pathways of the Pyridine Ring System

Oxidation

The lone pair of electrons on the pyridine nitrogen atom makes it a prime site for oxidation. Treatment with various oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), readily converts the pyridine to its corresponding N-oxide. organic-chemistry.orgacs.orgnih.gov The formation of this compound N-oxide would significantly alter the ring's electronic properties. The N-oxide group is strongly electron-donating through resonance, which activates the C-2 and C-4 positions for electrophilic attack and also makes these positions susceptible to nucleophilic attack after activation of the N-oxide oxygen with an electrophile. scripps.eduwikipedia.org

Reduction

The aromatic pyridine ring can be fully reduced to the corresponding piperidine (B6355638) under various catalytic hydrogenation conditions. nih.gov Common catalysts for this transformation include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum oxide (PtO₂), often requiring elevated pressures and temperatures. rsc.orgacs.org Recent developments have identified catalysts, such as rhodium oxide (Rh₂O₃) or specific iridium(III) complexes, that can effect this hydrogenation under milder conditions and with broader functional group tolerance. rsc.orgchemrxiv.org It is also possible to achieve partial reduction of the pyridine ring. For instance, treatment with sodium borohydride (B1222165) in the presence of an acylating agent can yield a 1,2-dihydropyridine (Fowler Reduction), while dissolving metal reductions (Birch Reduction) can produce 1,4-dihydropyridines.

| Reaction Type | Typical Reagents | Product |

| N-Oxidation | mCPBA, H₂O₂ | Pyridine N-oxide |

| Full Reduction | H₂, Pd/C (or Rh/C, PtO₂) | Piperidine |

| Partial Reduction | NaBH₄, Acyl Halide | 1,2-Dihydropyridine |

| Deoxygenation of N-Oxide | PCl₃, Zn | Pyridine |

This interactive table outlines common oxidation and reduction reactions of the pyridine nucleus.

Transformations Involving the Methoxy Group on the Pyridine Ring

The most common and synthetically useful transformation of the methoxy group on an aromatic ring is O-demethylation to yield the corresponding hydroxyl functional group. This cleavage of the aryl-O–CH₃ bond is typically accomplished using strong protic acids like hydrobromic acid (HBr) or, more commonly, with potent Lewis acids such as boron tribromide (BBr₃). researchgate.net Other reagents reported for this purpose include trimethylsilyl (B98337) iodide (TMSI), often generated in situ, and sodium methylthiolate (NaSMe). researchgate.net

Upon demethylation, this compound would be converted to 5-Hydroxy-2-(1-methylcyclopropyl)pyridine. This product would exist in a tautomeric equilibrium with its corresponding pyridone form, 5-Oxo-2-(1-methylcyclopropyl)-1,5-dihydropyridine.

| Transformation | Reagent | Product |

| O-Demethylation | BBr₃, HBr, TMSI | 5-Hydroxy-2-(1-methylcyclopropyl)pyridine |

This interactive table shows the primary transformation of the methoxy group.

Reactivity and Ring Modifications of the 1-Methylcyclopropyl Moiety

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to reactions that lead to ring-opening, thereby relieving this strain. masterorganicchemistry.com

Ring-Opening Reactions and Rearrangements

The 1-methylcyclopropyl group attached to the pyridine ring can undergo ring-opening through several mechanistic pathways, depending on the reaction conditions. The pyridine ring can influence these reactions by stabilizing adjacent radical, cationic, or anionic intermediates.

Radical Ring-Opening : Homolytic cleavage of one of the cyclopropane C-C bonds can be initiated by radical-generating conditions. The regioselectivity of the ring-opening is influenced by the substituents, with cleavage typically occurring to form the most stable possible radical intermediate. ucl.ac.uk For the 1-methylcyclopropyl group, cleavage could lead to either a tertiary or a secondary radical, which would then rearrange.

Cationic Rearrangements : In the presence of a Lewis acid or strong protic acid, protonation or coordination can facilitate the formation of a carbocation. The cyclopropylmethyl system is known to form exceptionally stable carbocations. msu.edu Ring expansion can occur, leading to cyclobutane (B1203170) derivatives, or rearrangement to homoallylic systems. nih.govnih.gov For 1-ethyl-2-methylcyclopropane, electrophilic ring-opening with HBr proceeds via the formation of the most stable carbocation intermediate.

Anionic Ring-Opening : While less common, strong bases can induce anionic ring-opening, though this process is generally slower than radical or cationic pathways.

Gold-catalyzed reactions of related 2-(1-alkynyl-cyclopropyl)pyridines have been shown to efficiently induce C-C bond cleavage of the cyclopropane ring, leading to the formation of diverse indolizine (B1195054) structures. rsc.org Pyridine itself can also catalyze the ring-opening of cyclopropenones. rsc.org

| Pathway | Initiator | Key Feature |

| Radical | Radical Initiator (e.g., AIBN, light) | Formation of the most stable radical intermediate. |

| Cationic | Lewis Acid, Protic Acid | Formation of highly stabilized carbocations, potential for ring expansion. |

| Anionic | Strong Base | Generally less favorable than radical or cationic pathways. |

| Metal-Catalyzed | Au, Re, Ti Complexes | Can lead to complex skeletal rearrangements and new heterocyclic systems. rsc.orgnih.gov |

This interactive table summarizes potential ring-opening pathways for the cyclopropyl (B3062369) moiety.

Reactions at the Cyclopropyl Carbons

Direct functionalization of the C-H bonds on a cyclopropane ring is synthetically challenging due to the high s-character of these bonds and general steric hindrance. organic-chemistry.org Therefore, the predominant reactivity of the 1-methylcyclopropyl group involves the ring-opening and rearrangement pathways described above. masterorganicchemistry.com

While direct substitution on the ring carbons is rare, reactions involving the entire moiety are common. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be used to form the bond between an aryl halide and a cyclopropyl boronic acid or trifluoroborate salt, suggesting that the C-2 bond to the pyridine in the title compound is stable under certain catalytic conditions. organic-chemistry.org However, transformations aimed at modifying the cyclopropyl group itself without cleaving the ring are not a common feature of its chemistry.

Metal-Catalyzed Transformations and their Mechanisms on Related Pyridine and Cyclopropyl Systems

The unique structure of this compound, featuring both an electron-rich pyridine ring and a strained cyclopropyl group, presents a rich landscape for synthetic transformations. Metal catalysis, in particular, offers powerful tools for the selective functionalization of both moieties. The reactivity is largely dictated by the ability of transition metals to interact with the nitrogen lone pair and C-H bonds of the pyridine ring, as well as the strained C-C bonds of the cyclopropyl group.

Transformations Involving the Pyridine Moiety

The pyridine ring is a cornerstone in many pharmaceuticals and functional materials, making the development of methods for its direct functionalization a significant area of research. nih.gov Transition-metal-catalyzed C-H bond functionalization has emerged as a highly effective strategy for introducing a variety of substituents onto the pyridine core, often with high regioselectivity. thieme-connect.combeilstein-journals.org

C-H Activation and Functionalization:

The direct functionalization of pyridine C-H bonds avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. thieme-connect.com Transition metals such as palladium (Pd), rhodium (Rh), and nickel (Ni) are commonly employed to catalyze these transformations. beilstein-journals.orgresearchgate.net The mechanism generally proceeds through a few key steps:

Coordination: The pyridine nitrogen coordinates to the metal center. This initial interaction often directs the subsequent C-H activation to the ortho position (C2 or C6). beilstein-journals.org

C-H Activation: The C-H bond is cleaved to form a metal-carbon bond. This can occur through various pathways, including concerted metalation-deprotonation, oxidative addition, or electrophilic metalation. thieme-connect.com For 2-substituted pyridines, C6-arylation has been demonstrated using rhodium-based catalysts. thieme-connect.com

Functionalization: The newly formed organometallic intermediate reacts with a coupling partner.

Catalyst Regeneration: The active catalyst is regenerated, often through reductive elimination, completing the catalytic cycle. nobelprize.org

Palladium-catalyzed cross-coupling reactions are particularly prevalent. nobelprize.org For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a robust method for forming C-C bonds. nobelprize.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. nobelprize.org Similar principles apply to other named reactions like the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents). nobelprize.orgacs.org

The following table summarizes representative metal-catalyzed transformations on pyridine systems.

| Transformation Type | Catalyst System | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂, Ligand | Aryl Boronic Acids | C-C (Aryl) | nobelprize.orgacs.org |

| Alkenylation | Rh(I) or Ni(0) | Alkenes | C-C (Alkenyl) | beilstein-journals.orgresearchgate.net |

| Alkylation | Rh-Al bimetallic | Alkenes | C-C (Alkyl) | nih.gov |

| C-H/C-H Cross-Coupling | Pd(OAc)₂, Ag₂CO₃ | Heterocycles (e.g., Thiophenes) | C-C (Heteroaryl) | rsc.org |

| Amination | PdCl₂(o-tolyl₃P)₂ | Amines | C-N | acs.org |

Transformations Involving the Cyclopropyl Moiety

The high ring strain of cyclopropanes (approximately 29.0 kcal/mol) makes them susceptible to ring-opening reactions catalyzed by transition metals. wikipedia.org This reactivity provides a synthetic pathway to convert the three-membered ring into linear, functionalized structures. The activation typically involves the oxidative addition of the metal into one of the C-C bonds, forming a metallacyclobutane intermediate. wikipedia.org

C-C Bond Activation and Ring-Opening:

The regioselectivity of the C-C bond cleavage is influenced by the substituents on the cyclopropane ring. psu.edu In the case of a 1-methylcyclopropyl group, cleavage of the more substituted C-C bond is often favored. rsc.org A variety of transition metals, including Ni, Rh, and Pd, can catalyze these transformations. wikipedia.org

A common mechanistic pathway involves:

Oxidative Addition: The transition metal inserts into a strained C-C bond of the cyclopropane, forming a metallacyclobutane. wikipedia.org

Intermediate Reaction: This metallacyclobutane intermediate can undergo several further reactions. For example, in the presence of an alkyne, a 1,2-migratory insertion can occur, expanding the ring. wikipedia.org Alternatively, reactions with organozinc reagents can lead to cross-coupling. nih.gov

Reductive Elimination/β-Elimination: The final product is released, and the catalyst is regenerated.

For cyclopropyl ketones, nickel catalysts in cooperation with a redox-active ligand like terpyridine have been shown to facilitate C-C bond activation. nih.gov The mechanism involves a concerted, asynchronous ring-opening where the reduced nickel species activates the C-C bond. nih.gov This generates an alkylnickel(II) intermediate that can be trapped by various electrophiles or engage in cross-coupling reactions. nih.govchemrxiv.org Radical-mediated ring-opening pathways are also known, particularly under oxidative conditions, which can lead to the formation of β-keto radicals from cyclopropanols or related derivatives. nih.gov

The table below details several metal-catalyzed reactions involving cyclopropyl groups.

| Transformation Type | Catalyst System | Reactant Type | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Ring-Opening Cross-Coupling | Ni(acac)₂, Terpyridine Ligand | Cyclopropyl Ketone + Organozinc | Alkylnickel(II) | Ring-opened enol ether | nih.gov |

| [3+2] Cycloaddition | Ni(0) or Rh(I) | Cyclopropyl Ketone + Alkyne | Metallacyclobutane | Substituted cyclopentene | wikipedia.org |

| Tandem Heck/Ring-Opening | Pd(OAc)₂ | Alkenyl Cyclopropyl Carbinol + Aryl Halide | Alkyl Palladium | Acyclic substituted alcohol | acs.orgresearchgate.net |

| Oxidative Ring-Opening | Ag(I) / Persulfate | Cyclopropanol | β-keto radical | β-functionalized ketone | nih.gov |

For a molecule like this compound, the choice of metal catalyst and reaction conditions would be critical in determining which moiety reacts. A palladium catalyst with a suitable ligand might selectively functionalize the C6 position of the pyridine ring via C-H activation. Conversely, a nickel-based system could potentially trigger the ring-opening of the methylcyclopropyl group, leading to a linear alkyl-substituted pyridine derivative. The interplay between these two reactive sites offers a versatile platform for creating a diverse array of complex molecules.

Advanced Structural Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing insights into connectivity and stereochemistry.

For 5-Methoxy-2-(1-methylcyclopropyl)pyridine, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the protons of the methylcyclopropyl moiety. The chemical shifts (δ) of the pyridine protons are influenced by the electron-donating methoxy group and the cyclopropyl (B3062369) substituent. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal neighboring proton interactions.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. This includes the carbons of the pyridine ring, the methoxy carbon, the methyl carbon, and the distinct carbons of the cyclopropyl group (quaternary and methylene).

While specific experimental data for this compound is not widely published, the expected spectral data can be predicted based on known chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.2 - 7.4 | d |

| Pyridine H-4 | 6.7 - 6.9 | dd |

| Pyridine H-6 | 8.0 - 8.2 | d |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

| Cyclopropyl -CH₃ | 1.2 - 1.4 | s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 110 - 115 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 155 - 160 |

| Pyridine C-6 | 145 - 150 |

| Methoxy (-OCH₃) | 55 - 60 |

| Cyclopropyl C-quat | 20 - 25 |

| Cyclopropyl -CH₃ | 15 - 20 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS allows for the confident assignment of a molecular formula.

For this compound, the expected molecular formula is C₁₀H₁₃NO. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, and confirm its exact mass. This experimental value would then be compared to the theoretical mass calculated for the proposed formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information by revealing characteristic losses of neutral fragments, such as the methoxy or methyl groups.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₃NO | 163.0997 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for obtaining an unambiguous determination of the solid-state structure of a crystalline compound. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is solved. Key parameters obtained from this analysis include the crystal system, space group, and unit cell dimensions. This technique would definitively confirm the connectivity and conformation of the molecule in the solid state.

Table 4: Hypothetical Single Crystal X-ray Diffraction Data Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 15.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 915.9 |

Theoretical and Computational Investigations of 5 Methoxy 2 1 Methylcyclopropyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 5-Methoxy-2-(1-methylcyclopropyl)pyridine. These computational methods provide a microscopic view of the molecule's properties.

Molecular Orbital Theory and Electron Density Distribution Studies

Molecular Orbital (MO) theory describes the covalent bonds in this compound as molecular orbitals delocalized over the entire molecule, resulting from the combination of atomic orbitals. libretexts.orgopenstax.org The electronic properties are significantly influenced by the interplay between the pyridine (B92270) ring, the electron-donating methoxy (B1213986) group, and the strained cyclopropyl (B3062369) ring.

The pyridine ring is an aromatic heterocycle with delocalized π-electrons. libretexts.org The nitrogen atom is more electronegative than carbon, leading to a perturbation of the electron distribution in the ring. The methoxy group (-OCH₃) at the 5-position acts as a π-donor and σ-withdrawer. Its lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring's π-system, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group. rsc.org

The 2-(1-methylcyclopropyl) group also contributes to the electronic structure. The cyclopropane (B1198618) ring possesses unique bonding characteristics, often described by the Walsh or Coulson-Moffitt models, which attribute it with partial π-character due to its high p-orbital character in the C-C bonds. wikipedia.org This allows the cyclopropyl group to act as an electron donor through hyperconjugation, stabilizing adjacent positive charges or electron-deficient centers. wikipedia.org

Computational studies on substituted pyridines and related heterocyclic systems utilize methods like Density Functional Theory (DFT) to model the electron density distribution. nih.gov These calculations reveal the locations of electron-rich and electron-poor regions within the molecule. For this compound, the highest electron density is expected on the nitrogen atom and specific carbons of the pyridine ring, influenced by the methoxy substituent.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine System (Note: This table presents typical data from DFT calculations on a related substituted pyridine to illustrate the concepts. Specific values for this compound would require dedicated computation.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. dntb.gov.uanih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govepstem.net Studies on similar heterocyclic compounds have shown a strong linear correlation between theoretically calculated and experimentally measured chemical shifts. nih.govepstem.net For this compound, calculations would predict distinct signals for the protons and carbons of the methoxy group, the methyl group, the cyclopropyl ring, and the pyridine ring. The chemical shifts would be influenced by the electronic environment of each nucleus.

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine Ring (Note: Data derived from a study on a substituted pyridotriazole pyrimidine (B1678525) thione to demonstrate the correlation. nih.gov Values are in ppm.)

| Carbon Atom (Pyridine Ring) | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 157.7 | 155.9 |

| C3 | 119.7 | 129.3 |

| C4 | 148.5 | 149.4 |

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. dntb.gov.uanih.gov These calculations help in the assignment of complex experimental spectra by identifying the vibrational modes associated with specific functional groups, such as C-H stretches, C=N stretches of the pyridine ring, and C-O stretches of the methoxy group.

Mechanistic Studies of Reactions Involving Pyridine and Cyclopropane Moieties

Theoretical studies are invaluable for mapping the potential reaction pathways, identifying transition states, and characterizing intermediates in chemical reactions involving the distinct moieties of this compound.

Elucidation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by calculating the potential energy surface that connects reactants, transition states, and products.

Reactions at the Pyridine Ring: The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene (B151609). The methoxy group at the 5-position would activate the ring and direct incoming electrophiles. Computational modeling can determine the activation energies for substitution at different positions, predicting the regioselectivity of the reaction.

Reactions involving the Cyclopropyl Group: The strained cyclopropane ring can participate in reactions such as cyclopropanation and ring-opening. For instance, in transition-metal-catalyzed reactions, the cyclopropyl group can be formed or can interact with a metal center. nih.govnih.gov DFT calculations have been used to model the pathways of such reactions, including the concerted addition of a carbene to an alkene to form a cyclopropane ring. nih.govmasterorganicchemistry.com These models help rationalize the stereospecificity and energetics of the process. nih.gov

Table 3: Representative Calculated Free Energy Barriers for a Catalytic Cyclopropanation Reaction (Note: Data adapted from a DFT study on a rhodium-catalyzed alkynylcyclopropanation to illustrate the elucidation of reaction pathways. nih.gov Values are in kcal/mol.)

| Reaction Step | Transition State | Free Energy Barrier (ΔG‡) | Description |

| Carbene Formation | TS-Carbene | 15.2 | Energy required to form the reactive metal carbene intermediate. |

| Cyclopropanation | TS-Cyclo | 12.8 | Energy barrier for the transfer of the carbene to an alkene. |

Characterization of Reactive Intermediates (e.g., protonated cyclopropanes, catalytic species)

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction. youtube.comyoutube.com Computational modeling is often the only way to characterize their structure and stability.

Protonated Species: In an acidic medium, the nitrogen atom of the pyridine ring is the most likely site of protonation, forming a pyridinium (B92312) ion. Computational calculations can confirm the structure and stability of this intermediate. While less common, protonation of the cyclopropane ring can lead to a corner-protonated or edge-protonated species, which are intermediates in acid-catalyzed ring-opening reactions. The stability of such intermediates is influenced by the substituents.

Catalytic Species: In metal-catalyzed reactions, such as those used to synthesize pyridyl cyclopropanes, various catalytic intermediates are formed. nih.gov DFT studies on related systems have characterized key species like metal-carbene complexes. nih.govacs.org These calculations reveal the geometry, electronic structure, and bonding between the metal catalyst and the organic fragment, providing insight into how the catalyst facilitates the reaction. For example, in iridium-catalyzed cyclopropanation, dinuclear iridium complexes have been identified as crucial intermediates. acs.org

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds.

Computational methods are used to scan the potential energy surface (PES) by systematically changing dihedral angles to locate energy minima (stable conformers) and energy maxima (transition states for conformational change). nih.gov For this compound, key rotations include the orientation of the methoxy group relative to the pyridine ring and the orientation of the cyclopropyl group.

Studies on the related molecule 2-methoxypyridine (B126380) show a preference for the cis conformer (methoxy group oriented towards the nitrogen atom) over the trans conformer in the ground state (S₀). rsc.org This preference is often attributed to a combination of steric effects and favorable orbital interactions. rsc.org A similar preference would be expected for this compound. The rotation of the methyl group on the cyclopropyl ring would also lead to different conformers (e.g., staggered vs. eclipsed), with staggered arrangements typically being more stable due to reduced steric hindrance.

Table 4: Representative Calculated Relative Energies for Conformers of 2-Methoxypyridine (Note: This data from a computational study on 2-methoxypyridine illustrates the energy differences between conformers. rsc.org A similar analysis would apply to this compound.)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Stability |

| s-cis | 0° (staggered) | 0.00 | Most Stable |

| s-trans | 180° (staggered) | 2.50 | Less Stable |

| e-cis | 60° (eclipsed) | 3.10 | Transition State |

This detailed computational investigation provides a foundational understanding of the electronic, reactive, and structural properties of this compound, guiding further experimental studies and applications.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling in Related Scaffolds for Research

The structure-activity relationship (SAR) and pharmacophore modeling for the specific chemical compound this compound are not extensively documented in publicly available research. However, by examining related molecular scaffolds, it is possible to infer the potential contributions of its constituent parts—the pyridine ring, the methoxy group, and the 1-methylcyclopropyl substituent—to its theoretical biological activity. Computational and theoretical studies on analogous structures provide a framework for understanding how these components might interact with biological targets.

The pyridine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in many protein-ligand binding events. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. The substitution pattern on the pyridine ring is a key determinant of a molecule's biological activity and selectivity. nih.gov

The methoxy group at the 5-position of the pyridine ring is an important feature. The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor. Furthermore, the position of the methoxy group influences the electronic properties of the pyridine ring, which can modulate its binding affinity and pharmacokinetic properties. In various classes of compounds, the presence and location of methoxy substituents have been shown to be crucial for their biological effects.

The 2-substituted 1-methylcyclopropyl group is a less common substituent, but its properties can be analyzed from a theoretical standpoint. The cyclopropyl ring is a rigid, three-dimensional structure that can orient the rest of the molecule in a specific conformation for optimal binding with a target. This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding. The methyl group on the cyclopropyl ring adds a lipophilic character, which may promote hydrophobic interactions within a binding site. Computational analysis using the distortion/interaction model has shown that substituents on a cyclopropyl ring can influence reactivity and interactions through electronic effects. chemcomp.com

Pharmacophore modeling for related pyridine derivatives often highlights the importance of the spatial arrangement of hydrogen bond acceptors, hydrophobic regions, and the aromatic ring. mdma.ch For a molecule like this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature centered on the pyridine nitrogen.

A second hydrogen bond acceptor feature associated with the 5-methoxy group.

A hydrophobic feature corresponding to the 1-methylcyclopropyl group.

The aromatic ring of the pyridine as a potential π-stacking feature.

Molecular docking studies on similar pyridine-containing molecules have demonstrated how these features interact with specific amino acid residues in a protein's active site. colab.ws For instance, the pyridine nitrogen and other heteroatoms often form hydrogen bonds with polar residues, while substituted and unsubstituted aromatic rings engage in hydrophobic and π-stacking interactions.

Table 1: Inferred Structure-Activity Relationships for this compound Based on Related Scaffolds

| Molecular Fragment | Potential Role in Biological Activity | Supporting Evidence from Related Scaffolds |

| Pyridine Ring | Core scaffold; potential for hydrogen bonding (nitrogen atom) and π-π stacking interactions. | Pyridine is a common scaffold in medicinal chemistry known to interact with various biological targets. nih.gov |

| 5-Methoxy Group | Hydrogen bond acceptor (oxygen atom); modulates electronic properties of the pyridine ring. | Methoxy groups are known to be important for the activity of many bioactive compounds. |

| 2-(1-methylcyclopropyl) Group | Provides a rigid, three-dimensional structure; potential for hydrophobic interactions. | Cyclopropyl groups can confer conformational rigidity, which is often beneficial for binding affinity. chemcomp.com |

| Methyl Group on Cyclopropyl | Enhances lipophilicity; potential for specific hydrophobic interactions. | Alkyl groups are common hydrophobic features in pharmacophore models. |

Role As a Synthetic Synthon and Building Block in Advanced Chemical Syntheses

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the pyridine (B92270) ring, coupled with the specific substituents of 5-Methoxy-2-(1-methylcyclopropyl)pyridine, makes it a prime candidate for the synthesis of complex heterocyclic systems. The nitrogen atom's basicity and the electron-donating nature of the methoxy (B1213986) group can influence the regioselectivity of electrophilic substitution reactions. Furthermore, the cyclopropyl (B3062369) group can participate in various ring-opening and rearrangement reactions, providing access to novel scaffolds.

While direct examples of this compound in cycloaddition reactions are not extensively documented, the broader class of pyridine derivatives is known to participate in such transformations. For instance, the pyridine ring can be fused to other heterocyclic systems to create polycyclic structures with potential therapeutic applications. nih.gov One can envision the application of this synthon in [5+2] cycloaddition reactions, a powerful method for the synthesis of seven-membered rings, which are present in a number of natural products. nih.gov The development of methods for fusing pyridine rings onto other heterocycles, such as pyrazoles and thiophenes, has been a subject of significant research. clockss.org

The synthesis of thieno[2,3-b]pyridines, for example, often involves the construction of a pyridine ring onto a pre-existing thiophene (B33073) core. mdpi.com The versatility of the pyridine synthon is crucial in these multi-step syntheses.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyridine Scaffolds

| Resulting Heterocyclic System | Synthetic Strategy | Key Features of Pyridine Synthon |

| Thieno[2,3-b]pyridines | Construction of pyridine ring onto thiophene | Versatility for substitution patterns |

| Chromenopyridines | Three-component reaction with salicylaldehydes | Participation in Knoevenagel condensation and subsequent cyclization |

| Quinolines and Isoquinolines | Vilsmeier-Haack reaction | Acylamide functionality for cyclization |

This table presents examples of complex heterocyclic systems synthesized using pyridine-based building blocks, illustrating the potential applications of this compound.

Application in the Design and Synthesis of Compound Libraries for Research

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are repeatedly found in biologically active compounds. nih.gov The pyridine ring is undoubtedly one such scaffold. nih.gov this compound, with its distinct substitution pattern, can serve as a foundational building block for the generation of diverse compound libraries for high-throughput screening.

The synthesis of focused libraries of compounds around a common core allows for the systematic exploration of structure-activity relationships (SAR). For instance, a library of thieno[2,3-b]pyridine (B153569) analogues was synthesized to evaluate their anti-proliferative activity against cancer cell lines. mdpi.com This approach enables the rapid identification of lead compounds with improved potency and selectivity.

The design of such libraries often relies on the principles of lead-like and drug-like properties, such as those outlined by Lipinski's Rule of Five. medchemexpress.com The molecular weight and lipophilicity of this compound make it an attractive starting point for the synthesis of compounds with favorable pharmacokinetic profiles.

Table 2: Properties of an Exemplary Scaffold Library

| Parameter | Desired Range for Lead-Like Compounds |

| Molecular Weight (MW) | 300 - 500 |

| LogP | -3.2 to 5 |

| Rotatable Bonds (RotB) | ≤ 10 |

| Polar Surface Area (PSA) | < 120 Ų |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

This table, based on the characteristics of a commercially available scaffold library, outlines key physicochemical properties considered in the design of compound libraries for drug discovery. medchemexpress.com this compound can be a valuable starting material for libraries adhering to these parameters.

Development as a Chemical Probe for Mechanistic Investigations

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The development of such probes is crucial for understanding disease mechanisms and for target validation in drug discovery. Given its potential to be a scaffold for bioactive molecules, derivatives of this compound could be developed into chemical probes.

The process of developing a chemical probe often involves modifying a known bioactive compound to incorporate a reporter group, such as a fluorescent tag or a radiolabel, or a reactive group for covalent labeling of the target. While there are no specific reports on the use of this compound as a chemical probe, the general strategy is well-established for other pyridine-containing molecules.

For example, a derivative of the natural product Jorunnamycin A, which contains a tetrahydroisoquinoline core (a reduced form of a pyridine-containing heterocycle), was synthesized with a pyridinecarbonyl group to enhance its cytotoxicity against non-small-cell lung cancer cells. mdpi.com This potent derivative was then used to identify its cellular targets, demonstrating the utility of such modified natural products as chemical probes. mdpi.com Similarly, a derivative of this compound could be designed to incorporate a photoaffinity label or a clickable alkyne handle to facilitate the identification of its biological targets.

Conclusion and Outlook for Future Research Endeavors

Summary of Current Research Gaps and Opportunities

The most significant gap in the current body of knowledge is the near-complete absence of dedicated studies on 5-Methoxy-2-(1-methylcyclopropyl)pyridine itself. This lack of information, however, creates a substantial opportunity for foundational research that could pave the way for numerous applications.

Key Research Gaps and Corresponding Opportunities:

Fundamental Synthesis and Characterization: A primary gap is the lack of established and optimized synthetic protocols specifically for this compound. The opportunity lies in developing a robust, scalable, and well-documented synthesis. Following synthesis, a full analytical characterization using modern techniques (including NMR, mass spectrometry, and single-crystal X-ray diffraction) is essential to establish a definitive structural and purity profile.

Physicochemical Properties: There is no available data on the fundamental physicochemical properties of this molecule. A significant opportunity exists to investigate its solubility, pKa, stability under various conditions, and lipophilicity. These parameters are critical for any potential application, from medicinal chemistry to materials science.

Biological Activity Screening: While related structures, such as the cyclobutyl analogue, have been investigated as orexin (B13118510) receptor agonists, the biological profile of this compound remains unknown. evitachem.com This presents a clear opportunity for broad-based pharmacological screening. Given that nitrogen-containing heterocycles are scaffolds in a vast number of pharmaceuticals and agrochemicals, exploring its activity as an enzyme inhibitor, receptor ligand, or potential antimicrobial agent is a promising avenue. nih.govrsc.orgnih.gov

Metabolic Profiling: Should the compound show biological activity, understanding its metabolic fate is crucial. Research into its in vitro and in vivo metabolism would identify potential metabolites and provide insights into its pharmacokinetic profile and potential toxicological concerns.

Potential for Novel and Sustainable Synthetic Methodologies Development

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. numberanalytics.com While classical methods exist, there is considerable scope for applying modern, sustainable techniques to the production of this compound.

Future Synthetic Strategies:

Transition-Metal Catalysis: Modern synthetic chemistry offers powerful tools for constructing substituted pyridines. Transition-metal-catalyzed [2+2+2] cycloaddition reactions between nitriles and alkynes present a highly efficient, atom-economical route to building the pyridine (B92270) core. rsc.orgillinois.edu This approach allows for the rapid assembly of complex, highly substituted pyridines under relatively mild conditions.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this target, opportunities include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating. acs.orgnih.gov

Multicomponent Reactions: One-pot reactions involving multiple starting materials can increase efficiency and reduce waste by minimizing intermediate purification steps. nih.govresearchgate.net

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers a highly selective and environmentally friendly alternative to traditional chemical reagents. numberanalytics.comnih.gov The enzymatic construction of the pyridine ring or the stereoselective synthesis of cyclopropyl (B3062369) ketones are emerging areas that could be adapted for this purpose. nih.govnih.gov

Flow Chemistry: For scalable and safe synthesis, flow chemistry presents a significant advantage. The precise control over reaction parameters (temperature, pressure, stoichiometry) can lead to higher yields, improved safety for handling reactive intermediates, and easier scale-up compared to batch processing.

Exploration of Undiscovered Chemical Transformations and Applications

The unique combination of functional groups in this compound provides a platform for exploring a wide array of chemical transformations, potentially leading to novel molecular scaffolds and applications.

Potential Chemical Transformations:

Reactions of the Pyridine Ring: The pyridine nucleus is susceptible to various transformations. Nucleophilic aromatic substitution could be employed to modify the ring, while recently developed "skeletal editing" techniques could enable the direct conversion of the pyrimidine (B1678525) ring into other heterocyclic or carbocyclic systems, offering a powerful tool for late-stage diversification. acs.orgchinesechemsoc.org

Modification of the Methoxy (B1213986) Group: The methoxy group is a key functional handle. O-demethylation would yield the corresponding 2-pyridone derivative, a common and valuable pharmacophore in drug discovery.

Ring-Expansion of the Cyclopropyl Group: The inherent ring strain of the cyclopropyl moiety makes it susceptible to ring-opening and ring-expansion reactions. nih.gov Under thermal, photochemical, or transition-metal-catalyzed conditions, the three-membered ring could be transformed into larger carbocyclic or heterocyclic systems, providing access to novel and structurally complex molecular architectures. researchgate.netrsc.org

Potential Future Applications:

Medicinal Chemistry: The structural alerts within the molecule—a substituted pyridine and a cyclopropyl ring—are prevalent in many approved drugs. rsc.org Beyond its potential as an orexin receptor modulator, it could serve as a scaffold for developing kinase inhibitors, central nervous system agents, or anti-infectives.

Agrochemicals: Pyridine derivatives are widely used as herbicides and pesticides. epo.org The unique substitution pattern of this compound makes it a candidate for screening in agrochemical discovery programs.

Materials Science: Pyridine-containing molecules are used as ligands for creating metal-organic frameworks (MOFs), as components in sensors, and in the development of materials with specific optical or electronic properties. mdpi.com The nitrogen atom can coordinate with metals, opening possibilities in catalysis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.